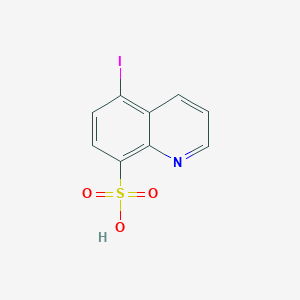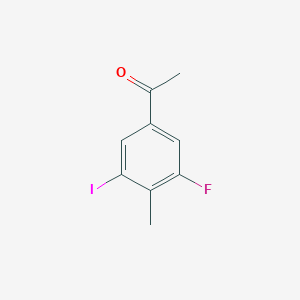![molecular formula C12H9NO4 B12855766 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate in the presence of acetic acid and glycerol. This reaction is typically carried out at a temperature of around 80°C and results in good to excellent yields . Another method involves the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of common reagents and mild reaction conditions suggests that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: This compound is similar in structure but contains an amino group instead of an acetyl group.
3-(2-Furyl)acrylic acid: Another similar compound with a furan ring instead of a benzoxazole ring.
Uniqueness
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific combination of functional groups and its benzoxazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9NO4 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(E)-3-(2-acetyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-9-4-2-3-8(11(9)17-12)5-6-10(15)16/h2-6H,1H3,(H,15,16)/b6-5+ |
Clave InChI |
XZKQYDYUBDAVOM-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
SMILES canónico |
CC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
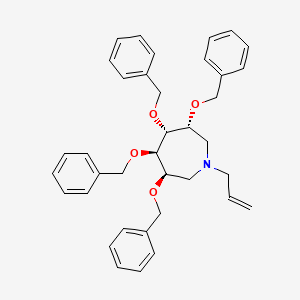
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
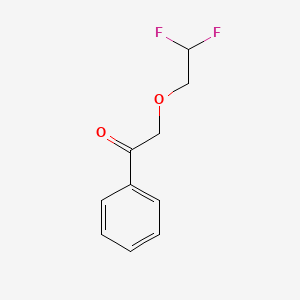
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
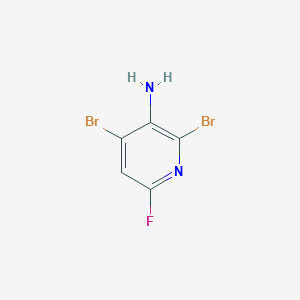
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)

![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)

